molecular formula C22H22Cl2N2O3S B11218846 ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11218846
M. Wt: 465.4 g/mol
InChI Key: HPZYSCSRCJYSQA-UHFFFAOYSA-N
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Description

Ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound It features a unique structure with multiple functional groups, including chloro, dimethylphenyl, methyl, thioxo, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Step 1: Formation of the benzoxadiazocine core through cyclization reactions.

    Step 2: Introduction of chloro and dimethylphenyl groups via substitution reactions.

    Step 3: Addition of the thioxo group through thiolation reactions.

    Step 4: Esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo group to sulfoxide or sulfone.

    Reduction: Reduction of chloro groups to corresponding hydrocarbons.

    Substitution: Replacement of chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups in place of chloro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or disruption of cellular processes.

Comparison with Similar Compounds

Ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate: Differing by the presence of an oxo group instead of a thioxo group.

    Ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-acetate: Differing by the presence of an acetate group instead of a carboxylate group.

These comparisons can help in understanding the unique properties and potential advantages of this compound.

Properties

Molecular Formula

C22H22Cl2N2O3S

Molecular Weight

465.4 g/mol

IUPAC Name

ethyl 4,6-dichloro-10-(2,3-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C22H22Cl2N2O3S/c1-5-28-20(27)17-18-14-9-13(23)10-15(24)19(14)29-22(17,4)26(21(30)25-18)16-8-6-7-11(2)12(16)3/h6-10,17-18H,5H2,1-4H3,(H,25,30)

InChI Key

HPZYSCSRCJYSQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C3=C(C(=CC(=C3)Cl)Cl)OC1(N(C(=S)N2)C4=CC=CC(=C4C)C)C

Origin of Product

United States

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